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Compound of Interest

Compound Name: 3-Isopropoxyaniline

Cat. No.: B150228

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy and mass
spectrometry (MS) data for the aromatic amine 3-isopropoxyaniline. A comprehensive
understanding of the spectral characteristics of this compound is crucial for its identification,
quality control, and application in research and pharmaceutical development. This document
outlines the expected spectral features, provides detailed experimental protocols for data
acquisition, and presents a logical workflow for structural elucidation.

Data Presentation

While a complete, publicly available dataset for 3-isopropoxyaniline is limited, the following
tables summarize the key known and predicted spectral data based on its chemical structure

and data from analogous compounds.

Table 1: Key Physicochemical and Mass Spectrometry Data for 3-lIsopropoxyaniline
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Property Value Source
Molecular Formula CoH13NO PubChem[1]
Molecular Weight 151.21 g/mol PubChem[1]
GC-MS Data (m/z)

Molecular lon (M*) 151 PubChem[1]
Base Peak 109 PubChem[1]
Other Significant Peak 80 PubChem[1]

Table 2: Predicted Infrared Absorption Bands for 3-Isopropoxyaniline

Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
) N-H Asymmetric Primary Aromatic
3450 - 3350 Medium ]
Stretch Amine
) N-H Symmetric Primary Aromatic
3350 - 3250 Medium _
Stretch Amine
3100 - 3000 Medium C-H Stretch Aromatic
2980 - 2960 Strong C-H Stretch Isopropyl (Aliphatic)
1630 - 1600 Medium-Strong N-H Bend (Scissoring)  Primary Amine
1600 - 1475 Medium-Weak C=C Stretch Aromatic Ring
1335 - 1250 Strong C-N Stretch Aromatic Amine
1250 - 1020 Strong C-O Stretch Aryl-Alkyl Ether
C-H Out-of-Plane Aromatic (meta-
900 - 675 Strong

Bend

disubstituted)

Interpretation of Spectroscopic Data
Infrared (IR) Spectrum Analysis
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The infrared spectrum of 3-isopropoxyaniline is predicted to exhibit characteristic absorption
bands corresponding to its primary aromatic amine and isopropyl ether functional groups.

e N-H Vibrations: As a primary amine, 3-isopropoxyaniline is expected to show two distinct
N-H stretching bands in the region of 3450-3250 cm~1. The presence of two bands is a
definitive indicator of a primary amine (-NHz2). Additionally, a medium to strong N-H bending
(scissoring) vibration is anticipated around 1630-1600 cm—1.

o C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear as weaker bands
between 3100 and 3000 cm~1. In contrast, the aliphatic C-H stretching from the isopropyl
group will present as strong absorptions in the 2980-2850 cm~1 range.

« Aromatic and Ether Linkages: The C=C stretching vibrations of the aromatic ring typically
appear in the 1600-1475 cm~1 region. A strong C-N stretching band, characteristic of
aromatic amines, is predicted between 1335 and 1250 cm~1. Furthermore, a strong
absorption corresponding to the aryl-alkyl ether C-O stretching is expected in the 1250-1020
cm~!range.

o Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-675 cm~1
"fingerprint" region can provide information about the substitution pattern of the benzene
ring. For a meta-disubstituted ring, characteristic absorptions are expected in this region.

Mass Spectrum Analysis

The mass spectrum of 3-isopropoxyaniline provides valuable information for confirming its
molecular weight and elucidating its structure through fragmentation analysis.

» Molecular lon Peak: In accordance with the Nitrogen Rule, a molecule with a single nitrogen
atom will have an odd nominal molecular weight. The presence of a molecular ion peak (M+)
at an m/z of 151 confirms the molecular formula CoH13NO.

o Major Fragmentation Pathways: The fragmentation of 3-isopropoxyaniline is expected to
be driven by the presence of the amine and ether functional groups.

o Loss of an Alkyl Radical (a-cleavage): The most common fragmentation pathway for
ethers is the cleavage of the C-C bond adjacent to the oxygen atom. For 3-
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isopropoxyaniline, the loss of a methyl radical (*CHs) from the isopropyl group to form a
stable secondary carbocation is a probable fragmentation, leading to a peak at m/z 136.

o Formation of the Base Peak: The base peak at m/z 109 likely results from the cleavage of
the O-isopropyl bond, with the charge retained on the aminophenol fragment. This results
in the loss of a neutral propene molecule (CsHse) through a rearrangement process, or the
loss of an isopropyl radical followed by the loss of a hydrogen atom.

o Further Fragmentation: The fragment at m/z 80 is likely due to the loss of a neutral
molecule of carbon monoxide (CO) from the m/z 109 fragment, a common fragmentation
pattern for phenols.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality IR and mass spectra of 3-
isopropoxyaniline.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

o Sample Preparation: As 3-isopropoxyaniline is a liquid at room temperature, no specific
sample preparation is required. A few drops of the neat liquid are sufficient for analysis.

 Instrumentation: A Fourier-transform infrared spectrometer equipped with a single-reflection
diamond ATR accessory is recommended.

o Data Acquisition:

[e]

Record a background spectrum of the clean, empty ATR crystal.

[e]

Place a small drop of 3-isopropoxyaniline onto the ATR crystal, ensuring complete
coverage.

[e]

Acquire the sample spectrum over a range of 4000 to 400 cm™1,

Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

o

[¢]

The spectral resolution should be set to at least 4 cm™1.
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» Data Processing:
o Perform a background correction using the previously recorded background spectrum.
o If necessary, apply an ATR correction to the spectrum.

o Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a stock solution of 3-isopropoxyaniline in a volatile organic solvent such as
methanol or dichloromethane at a concentration of 1 mg/mL.

o Dilute the stock solution to a final concentration of approximately 10-50 pg/mL.

e Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

¢ GC-MS Parameters:

o GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms with a 0.25
pm film thickness, is suitable.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Injector Temperature: 250 °C.
o Oven Temperature Program:
» [nitial temperature: 80 °C, hold for 1 minute.
= Ramp to 180 °C at a rate of 10 °C/min.
» Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

o MS Transfer Line Temperature: 280 °C.
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o lon Source Temperature: 230 °C.

o lonization Energy: 70 eV.

o Mass Range: Scan from m/z 40 to 300.

e Data Analysis:

o Identify the peak corresponding to 3-isopropoxyaniline in the total ion chromatogram.

o Extract the mass spectrum for this peak.

o ldentify the molecular ion peak and major fragment ions.

o Compare the obtained spectrum with library spectra for confirmation, if available.

Visualization of Logical Relationships and

Workflows

The following diagrams, generated using Graphviz, illustrate key logical relationships and

experimental workflows in the spectroscopic analysis of 3-isopropoxyaniline.

Infrared Spectroscopy
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Click to download full resolution via product page

Caption: Logical workflow for the combined structural elucidation using IR and MS data.

Sample: 3-Isopropoxyaniline (Liquid)

ATR-FTIR AnalysiAs/ \ GC-MS Analysis
Place sample on ATR crystal Prepare dilute solution
Acquire background and sample spectra Inject into GC-MS system
Process and analyze spectrum Analyze chromatogram and mass spectra

Combined Spectral Interpretation

Click to download full resolution via product page

Caption: Simplified experimental workflow for IR and MS analysis of 3-isopropoxyaniline.
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Caption: Proposed major fragmentation pathway for 3-isopropoxyaniline in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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